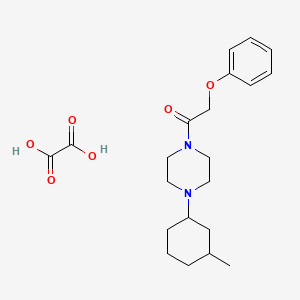
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MP-10, belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of pharmacological properties. In
Applications De Recherche Scientifique
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has also been investigated for its potential use as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
Mécanisme D'action
The exact mechanism of action of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual action may contribute to its analgesic and anxiolytic effects, as well as its ability to reduce drug-seeking behavior.
Biochemical and Physiological Effects
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its anxiolytic effects. 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has also been shown to reduce levels of dopamine in the brain, which may contribute to its ability to reduce drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its well-characterized pharmacological profile. 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has been extensively studied in animal models and has been shown to exhibit consistent and reproducible effects. However, one limitation of using 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate is that it may not accurately reflect the effects of other compounds that act on different receptors or have different pharmacological profiles.
Orientations Futures
For research include the development of new compounds based on the structure of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate and further studies on its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate involves the reaction of 1-(3-methylcyclohexyl)piperazine with phenoxyacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting compound is then treated with oxalic acid to form the oxalate salt of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate. This synthesis method has been described in detail in a number of research articles and is considered to be a reliable and efficient way of producing 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate in the laboratory.
Propriétés
IUPAC Name |
1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.C2H2O4/c1-16-6-5-7-17(14-16)20-10-12-21(13-11-20)19(22)15-23-18-8-3-2-4-9-18;3-1(4)2(5)6/h2-4,8-9,16-17H,5-7,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUJFZATZOTTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)
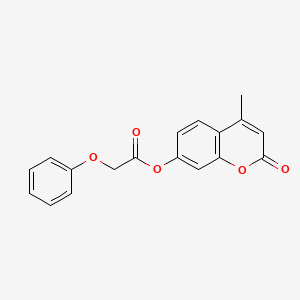
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928686.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)
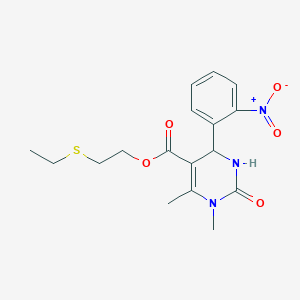
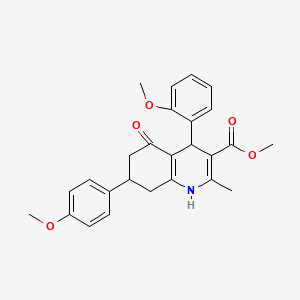
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea](/img/structure/B4928721.png)
![2-[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4928727.png)
![3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol](/img/structure/B4928738.png)
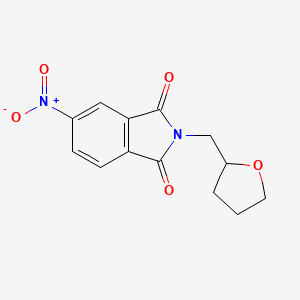
![1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene](/img/structure/B4928752.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4928760.png)